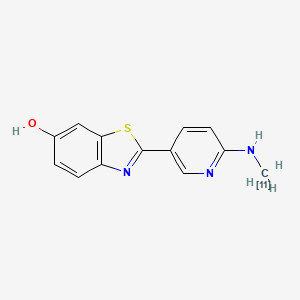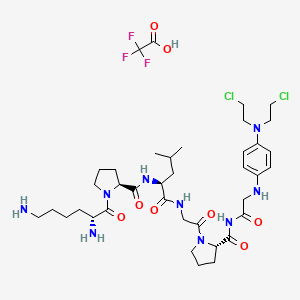
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) is a complex organic compound with a molecular formula of C46H73Cl2N9O10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) involves multiple steps, each requiring precise reaction conditions The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide synthesis techniques
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It requires advanced equipment and highly controlled environments to ensure the purity and yield of the final product. The process often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the bis(2-chloroethyl)amino group.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield amines.
Applications De Recherche Scientifique
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies.
Biology: Researchers study its interactions with proteins and enzymes to understand its biological activity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycinamide, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-: This compound shares a similar structure but differs in the protective groups used during synthesis.
Glycinamide, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-mono(trifluoroacetate): This compound is almost identical but may have variations in the trifluoroacetate moiety.
Uniqueness
The uniqueness of Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) lies in its specific combination of amino acids and the presence of the bis(2-chloroethyl)amino group, which imparts significant biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
68426-98-2 |
|---|---|
Formule moléculaire |
C38H58Cl2F3N9O8 |
Poids moléculaire |
896.8 g/mol |
Nom IUPAC |
(2S)-N-[2-[4-[bis(2-chloroethyl)amino]anilino]acetyl]-1-[2-[[(2S)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H57Cl2N9O6.C2HF3O2/c1-24(2)21-28(43-34(51)30-9-6-18-47(30)36(53)27(40)7-3-4-16-39)33(50)42-23-32(49)46-17-5-8-29(46)35(52)44-31(48)22-41-25-10-12-26(13-11-25)45(19-14-37)20-15-38;3-2(4,5)1(6)7/h10-13,24,27-30,41H,3-9,14-23,39-40H2,1-2H3,(H,42,50)(H,43,51)(H,44,48,52);(H,6,7)/t27-,28+,29+,30+;/m1./s1 |
Clé InChI |
YGWOSDAUCRGJJX-CQRUTIIZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)NC(=O)CNC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(=O)CNC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


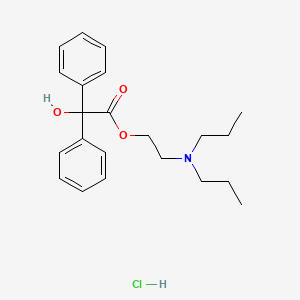


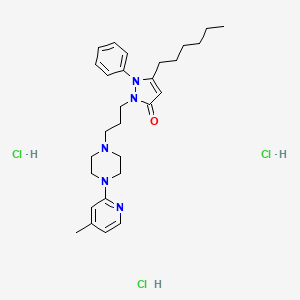

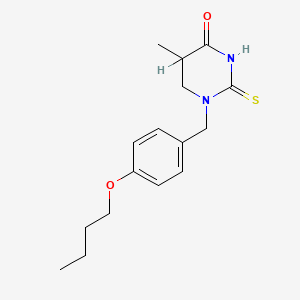
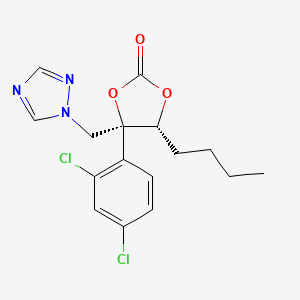
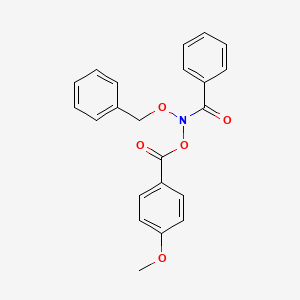
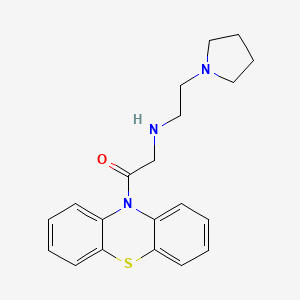
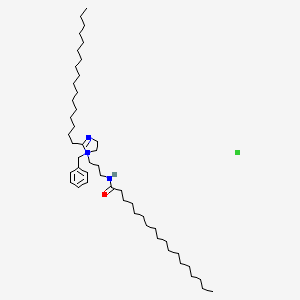
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)


